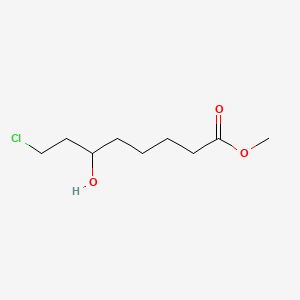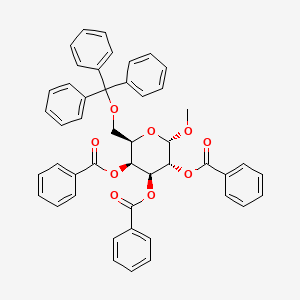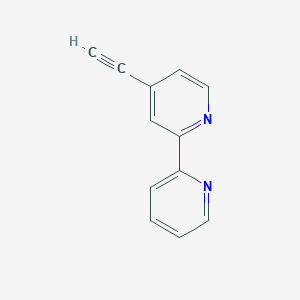
Methyl b-D-thioxylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl b-D-thioxylopyranoside is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-D-thioxylopyranoside typically involves the use of protected galactopyranosides as building blocks. One common method involves the use of β-phenylthio and 6-benzyl protecting groups, which are later removed under specific conditions to yield the desired compound . The reaction conditions often include the use of specific solvents and catalysts to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
Methyl b-D-thioxylopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Methyl b-D-thioxylopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of various chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of Methyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.
Pentosan polysulfate: Used in the treatment of interstitial cystitis and has a similar structure with multiple hydroxyl groups and sulfated polysaccharides.
Uniqueness
Methyl b-D-thioxylopyranoside is unique due to its specific stereochemistry and the presence of a methylsulfanyl group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H12O4S |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-6-5(9)4(8)3(7)2-10-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI 键 |
MPRZBJBAUHTOSF-MOJAZDJTSA-N |
SMILES |
CSC1C(C(C(CO1)O)O)O |
手性 SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
规范 SMILES |
CSC1C(C(C(CO1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B1643797.png)







![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B1643853.png)



![4-Phenylbenzo[b]thiophene](/img/structure/B1643872.png)

